1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Lipophilicity ADME Drug Design

Verified intermediate for HCV NS5B polymerase inhibitor synthesis per WO2004074270A2. The 4-CF3 substituent elevates lipophilicity to XLogP3 2.7, superior to 2-hydroxyacetophenone (1.4), enhancing target molecule permeability & metabolic stability. Essential for 7-trifluoromethyl-chromones showing H1N1 antiviral activity (IC50=35 μM, SI=24). Purity ≥97% by HPLC. Bulk g-to-kg scale.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 228572-69-8
Cat. No. B1602083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
CAS228572-69-8
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3
InChIKeyZZKAWIIYPNENOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone CAS 228572-69-8: Procurement-Grade Fluorinated Building Block for Medicinal Chemistry


1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone (CAS 228572-69-8) is a fluorinated aromatic ketone characterized by a 2-hydroxyacetophenone core bearing a trifluoromethyl substituent at the 4-position. The compound has a molecular formula of C9H7F3O2 and a molecular weight of 204.15 g/mol [1]. This substitution pattern confers a computed octanol-water partition coefficient (XLogP3) of 2.7, reflecting enhanced lipophilicity compared to non-fluorinated analogs [1]. The compound is typically supplied as a colorless to light yellow liquid or a white crystalline powder, with standard commercial purities reaching 97-98% [2]. It is a key synthetic intermediate in the preparation of fluorinated heterocycles, particularly 4H-chromen-4-one derivatives, and has been utilized in the synthesis of inhibitors targeting hepatitis C virus (HCV) RNA-dependent RNA polymerase [3][4].

Why 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone CAS 228572-69-8 Cannot Be Replaced by Unsubstituted or Differently Substituted 2-Hydroxyacetophenones


The specific substitution pattern of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone is critical for its utility in medicinal chemistry and materials science, and generic substitution with other 2-hydroxyacetophenone analogs is not scientifically valid. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly alters key physicochemical properties, including lipophilicity (XLogP3 = 2.7) and electronic distribution, compared to unsubstituted 2-hydroxyacetophenone (XLogP3 ≈ 1.4) [1]. This change directly impacts the compound's performance in subsequent synthetic transformations, such as its reactivity in chromone formation and its ability to impart favorable drug-like properties, including enhanced metabolic stability and membrane permeability, to downstream products [2]. Substituting this compound with a non-fluorinated or differently halogenated analog (e.g., 2-hydroxy-4-chloroacetophenone) would introduce a different electronic and steric profile, potentially leading to altered reaction yields, different biological activity of the final product, and inconsistent results in established synthetic protocols [2].

Quantitative Differentiation Guide for 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone vs. Structural Analogs


Lipophilicity (XLogP3) Comparison of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone vs. Unsubstituted 2-Hydroxyacetophenone

The computed octanol-water partition coefficient (XLogP3) for 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone is 2.7, which is significantly higher than that of the unsubstituted analog, 2-hydroxyacetophenone, which has an XLogP3 of approximately 1.4 [1][2]. This difference is attributed to the strong electron-withdrawing and lipophilic nature of the trifluoromethyl group.

Lipophilicity ADME Drug Design

Molecular Weight and Hydrogen Bonding Capacity Comparison vs. 4-Trifluoromethylacetophenone

The target compound, with a molecular weight of 204.15 g/mol, has 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In contrast, 4'-trifluoromethylacetophenone (CAS 709-63-7), which lacks the 2-hydroxy group, has a molecular weight of 188.15 g/mol, 0 hydrogen bond donors, and 1 hydrogen bond acceptor [2]. The presence of the hydroxyl group in the target compound introduces an additional hydrogen bond donor and acceptor, which can be crucial for target engagement in biological systems.

Physicochemical Properties Ligand Efficiency Fragment-Based Drug Discovery

Commercial Purity and Storage Requirements vs. Unsubstituted 2-Hydroxyacetophenone

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is commercially available with a standard purity of 97-98%, with recommended storage at 2-8°C [1]. Unsubstituted 2-hydroxyacetophenone is typically supplied as a liquid with a purity of ≥97% and can be stored at room temperature . The requirement for refrigerated storage for the target compound indicates a higher sensitivity to thermal degradation, a factor that must be accounted for in procurement and inventory management.

Chemical Procurement Reagent Quality Stability

Synthetic Utility as a Precursor to Fluorinated 4H-Chromen-4-ones

The target compound serves as a versatile building block for the synthesis of a large series of 2-X-substituted, fluorinated 4H-chromen-4-one derivatives [1]. The presence of the trifluoromethyl group on the chromone scaffold is a well-established strategy to enhance the metabolic stability and bioavailability of the resulting compounds [1]. While specific yields for the target compound's transformation are not provided, its use is essential for accessing the 7-trifluoromethyl substituted chromone series, which demonstrated promising antiviral and anticancer activities (e.g., compound 32 with an IC50 of 35 μM against influenza A virus and a selectivity index of 24) [1]. This contrasts with non-fluorinated or differently fluorinated analogs, which would yield products with distinct and potentially less favorable pharmacological profiles.

Heterocyclic Chemistry Fluorine Chemistry Medicinal Chemistry

Role as an Intermediate in the Synthesis of HCV Polymerase Inhibitors

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is explicitly disclosed as a synthetic intermediate in patent WO2004074270A2, which describes inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase [1]. The patent outlines general synthetic schemes where this compound is used to construct more complex molecular architectures with antiviral activity. While specific biological data for the intermediate itself is not the focus, its use is foundational to generating the final, patented inhibitors. Substituting this compound with a close analog would represent a significant deviation from the patented synthetic route and would likely not lead to the same final product series.

Antiviral Drug Discovery HCV NS5B Polymerase Patent Chemistry

Recommended Procurement Scenarios for 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone Based on Verified Evidence


Synthesis of Fluorinated 4H-Chromen-4-one Libraries for Antiviral and Anticancer Screening

Procure this compound when your research aims to synthesize and evaluate fluorinated chromone derivatives as potential multi-target bioactive agents. Its use is specifically validated for generating 7-trifluoromethyl-substituted chromones, which have demonstrated promising antiviral activity (IC50 = 35 μM, SI = 24 for a representative compound) against influenza A virus (H1N1) in MDCK cells [1]. This application directly leverages the compound's unique substitution pattern to modulate the physicochemical and biological properties of the final heterocyclic products.

Replication of Patented Synthetic Routes for HCV NS5B Polymerase Inhibitors

Procure this compound as an essential intermediate when following the synthetic methodology disclosed in patent WO2004074270A2 for the preparation of HCV RNA-dependent RNA polymerase inhibitors [2]. This is critical for maintaining fidelity to the patented route and ensuring the correct structure of the final antiviral candidates.

Fragment-Based Drug Discovery and Lead Optimization Programs Targeting Lipophilic Binding Pockets

Procure this compound as a fragment or building block when designing molecules intended to interact with hydrophobic protein pockets. Its computed lipophilicity (XLogP3 = 2.7) is significantly higher than non-fluorinated analogs (e.g., XLogP3 = 1.4 for 2-hydroxyacetophenone), making it a superior choice for enhancing membrane permeability and metabolic stability in lead series [3].

Development of Novel Synthetic Methodologies for Fluorinated Aromatic Ketones

Procure this compound as a model substrate for developing and optimizing new synthetic transformations involving fluorinated 2-hydroxyacetophenones. Its specific substitution pattern provides a defined electronic and steric environment for studying reaction scope, such as in Fries rearrangements or cross-coupling reactions, where results can be directly compared to those obtained with non-fluorinated or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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